2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted at the N3 position with a 4-chlorobenzyl group and at the N1 position with an acetamide moiety bearing a mesityl (2,4,6-trimethylphenyl) substituent. The pyrido[3,2-d]pyrimidine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .
Properties
CAS No. |
923243-71-4 |
|---|---|
Molecular Formula |
C25H23ClN4O3 |
Molecular Weight |
462.93 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |
InChI Key |
PMSUXHGUBRNWHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s unique structure, including its chlorobenzyl and mesitylacetamide groups.
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrido[3,2-d]pyrimidine core , which is characterized by the presence of a 2,4-dioxo group and various aromatic substituents. The molecular formula is with a molecular weight of approximately 470.9 g/mol. The presence of chlorine substituents enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidine exhibit broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Bacillus cereus | 32 |
| Bacillus thuringiensis | 64 |
| Staphylococcus aureus | 16 |
These results suggest that the compound may be particularly effective against Gram-positive bacteria. The structural features contribute to its mechanism of action, which may involve inhibition of essential bacterial enzymes or interference with cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal cancer) | 1.5 |
| MCF7 (Breast cancer) | 0.9 |
| HUH7 (Liver cancer) | 1.0 |
The compound's ability to inhibit cell proliferation is attributed to its interaction with key enzymes involved in DNA synthesis and repair processes. The presence of the dioxo group is thought to play a critical role in enhancing its cytotoxicity.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Thymidylate Synthase : Similar compounds have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
- Interference with Protein Synthesis : The structure allows for potential interactions with ribosomal RNA or other components involved in protein synthesis.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various derivatives, including this compound, against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL.
- Cytotoxicity Assessment : A comparative analysis was performed on the anticancer effects against HCT116 and MCF7 cell lines. The results demonstrated that the compound's cytotoxicity was significantly higher than standard chemotherapeutics at comparable concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- Core Isomerism : The pyrido[3,2-d]pyrimidine core in the target compound differs from the pyrido[2,3-d] isomer () in nitrogen positioning, altering π-π stacking and hydrogen-bonding capabilities .
- Bioisosteric Replacements : Pyrazolo[3,4-d]pyrimidine derivatives () replace the pyrido core with a pyrazole ring, which may reduce planarity but improve solubility .
Physicochemical Properties
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
